molecular formula C8H6FNS2 B174653 4-Fluoro-2-(methylthio)benzo[d]thiazole CAS No. 154327-25-0

4-Fluoro-2-(methylthio)benzo[d]thiazole

Cat. No.: B174653
CAS No.: 154327-25-0
M. Wt: 199.3 g/mol
InChI Key: PDJMWBTVBFQLAY-UHFFFAOYSA-N
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Description

4-Fluoro-2-(methylthio)benzo[d]thiazole is a synthetically versatile benzothiazole derivative that serves as a key intermediate and privileged scaffold in modern medicinal chemistry and drug discovery research. The benzothiazole core is a fused heterocyclic system known for its planar structure and ability to engage in diverse non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking . This compound is strategically functionalized with a fluorine atom at the 4-position and a methylthio group at the 2-position. The incorporation of electron-withdrawing groups, such as fluorine, on the benzothiazole ring is a well-established strategy to enhance biological activity and optimize pharmacokinetic properties, including metabolic stability and binding affinity . Researchers leverage this compound primarily in the design and synthesis of novel molecules with broad-spectrum biological activities. Its structure is highly relevant in developing potent antimicrobial agents. Recent studies on structurally related benzothiazole-thiazole hybrids have demonstrated significant efficacy against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains and Mycobacterium tuberculosis , with structure-activity relationship (SAR) analyses confirming that electron-withdrawing substituents like halogens and nitro groups markedly enhance this antimicrobial potency . Furthermore, the scaffold holds considerable promise in oncology research. Fluorinated 2-arylbenzothiazole derivatives have exhibited potent and selective antitumor activity against a range of cancer cell lines, including breast, renal, and lung carcinomas . The presence of the methylthio group at the 2-position offers a reactive handle for further synthetic modification, allowing medicinal chemists to generate diverse libraries of compounds for high-throughput screening and lead optimization against various disease-associated enzymatic targets. This makes this compound a valuable building block for investigating new therapeutic strategies in infectious diseases and oncology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-2-methylsulfanyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNS2/c1-11-8-10-7-5(9)3-2-4-6(7)12-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDJMWBTVBFQLAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=CC=C2S1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70598641
Record name 4-Fluoro-2-(methylsulfanyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154327-25-0
Record name 4-Fluoro-2-(methylsulfanyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Fluoro 2 Methylthio Benzo D Thiazole and Analogous Derivatives

Approaches to Benzothiazole (B30560) Ring Formation with Positional Control

The construction of the benzothiazole ring is a cornerstone of the synthesis. Several classical and modern methods have been developed to achieve this, each with its own advantages in terms of substrate scope and reaction conditions.

Cyclization Reactions Utilizing Anilines and Thiocyanate (B1210189) Precursors

A widely employed and effective method for the synthesis of 2-aminobenzothiazoles involves the reaction of anilines with a source of thiocyanate, followed by oxidative cyclization. This approach is particularly useful for controlling the substitution pattern on the benzene (B151609) ring, as the substituents are already in place on the aniline (B41778) precursor.

The classical Hugershoff reaction and its modifications involve the treatment of an aniline with a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH4SCN), in the presence of an oxidizing agent, typically bromine in acetic acid. nih.gov The reaction proceeds through the formation of an N-arylthiourea intermediate, which then undergoes intramolecular electrophilic cyclization onto the aniline ring, followed by oxidation to form the 2-aminobenzothiazole (B30445). researchgate.net The regioselectivity of this cyclization is dictated by the substitution pattern of the starting aniline. For the synthesis of 4-fluoro derivatives, a 3-fluoroaniline (B1664137) derivative is the logical starting material.

For instance, the cyclization of 3-chloro-4-fluoroaniline (B193440) with potassium thiocyanate in the presence of bromine as a catalyst has been reported to produce 2-amino-7-chloro-6-fluorobenzothiazole, demonstrating the feasibility of this method with halogenated anilines. irjmets.comnih.gov

Aniline PrecursorReagentsProductYieldReference
3-Chloro-4-fluoroanilineKSCN, Br2, Acetic Acid2-Amino-7-chloro-6-fluorobenzothiazole~51% nih.gov
4-Substituted anilinesKSCN, Br2, Acetic Acid2-Amino-6-substituted benzothiazolesVaries nih.gov
Aniline derivativesNH4SCN, Br2Substituted 2-aminobenzothiazolesVaries organic-chemistry.org

Condensation Reactions Involving 2-Aminothiophenol (B119425) Derivatives

Another fundamental approach to the benzothiazole core is the condensation of 2-aminothiophenol or its derivatives with a one-carbon electrophile. This method is versatile, as the nature of the substituent at the 2-position of the benzothiazole can be varied by choosing the appropriate electrophilic reagent.

Commonly used one-carbon sources include carboxylic acids, acyl chlorides, aldehydes, and carbon disulfide. For the synthesis of 2-(methylthio)benzothiazoles, a plausible route involves the condensation of a 2-aminothiophenol derivative with carbon disulfide (CS2) in the presence of a base, followed by methylation. The initial reaction forms a 2-mercaptobenzothiazole (B37678), which is then S-methylated using a reagent like methyl iodide. researchgate.net

While this method is straightforward for introducing the 2-methylthio group, its application to the synthesis of the target compound, 4-Fluoro-2-(methylthio)benzo[d]thiazole, would necessitate the use of 2-amino-3-fluorothiophenol as the starting material. The synthesis of this specific substituted aminothiophenol can be challenging.

2-Aminothiophenol DerivativeReagentsIntermediate/ProductReference
2-AminothiophenolAcetic Acid2-Methylbenzothiazole (B86508) wikipedia.org
o-HaloanilinesCS2, DBU2-Mercaptobenzothiazoles researchgate.net
2-AminothiophenolAldehydes, Iodine2-Substituted benzothiazoles organic-chemistry.org

Oxidative Cyclization Pathways for Benzothiazole Construction

Oxidative cyclization methods provide an alternative route to the benzothiazole nucleus, often proceeding under mild conditions. These reactions typically involve the formation of a C-S and a C-N bond in a single conceptual step or a rapid sequence.

One such pathway is the intramolecular oxidative cyclization of N-arylthioureas. irjmets.com This is closely related to the aniline/thiocyanate method, where the pre-formed thiourea (B124793) undergoes cyclization. The use of various oxidants, including iodine, can promote this transformation. rsc.org For example, a cascade reaction of isothiocyanatobenzenes with amines, catalyzed by iodine and using oxygen as the oxidant, yields 2-aminobenzothiazoles through the in situ formation and subsequent cyclization of a benzothiourea intermediate. rsc.org

Another approach involves the oxidative cyclization of thioformanilides, which can be induced by reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). researchgate.net These methods offer a high degree of flexibility in the substitution patterns on the benzothiazole nucleus.

Regioselective Introduction of the Fluoro Moiety

Synthesis via Appropriately Substituted Fluoroaniline Precursors

The most reliable and widely practiced method for ensuring the regioselective placement of a fluorine atom on the benzothiazole ring is to begin the synthesis with an aniline precursor that already contains the fluorine atom at the desired position. For the synthesis of this compound, the key starting material would be 3-fluoroaniline or a derivative thereof.

The cyclization of a 3-substituted aniline, such as 3-fluoroaniline, via the Hugershoff reaction (reaction with thiocyanate and bromine) is expected to proceed with cyclization occurring at the position para to the amino group, which is ortho to the fluorine atom, thus leading to the formation of a 2-amino-4-fluorobenzothiazole intermediate. researchgate.net This regiochemical outcome is governed by the directing effects of the amino and fluoro substituents on the electrophilic aromatic substitution reaction.

The resulting 2-amino-4-fluorobenzothiazole is a versatile intermediate. The amino group at the 2-position can then be transformed into the desired methylthio group. A common method for this transformation is the Sandmeyer reaction. uokerbala.edu.iq This involves the diazotization of the 2-amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. organic-chemistry.orgnih.gov The diazonium group is an excellent leaving group and can be displaced by a variety of nucleophiles. For the introduction of the methylthio group, the diazonium salt can be treated with a source of methyl mercaptide, such as sodium thiomethoxide (NaSMe) or methyl mercaptan (MeSH) in the presence of a copper(I) catalyst. uokerbala.edu.iqresearchgate.net

Starting MaterialTransformationKey ReagentsProductReference
3-FluoroanilineCyclization to 2-aminobenzothiazoleKSCN, Br2, Acetic Acid2-Amino-4-fluorobenzothiazole nih.gov (by analogy)
2-Amino-4-fluorobenzothiazoleDiazotization and Sandmeyer reaction1. NaNO2, H+ 2. MeSH, Cu(I) saltThis compound uokerbala.edu.iq (by analogy)

Post-Cyclization Fluorination Strategies (Theoretical and Reported Precedents)

The introduction of a fluorine atom onto a pre-formed benzothiazole ring system is a less common and more challenging approach. This would involve the electrophilic fluorination of 2-(methylthio)benzo[d]thiazole. The regioselectivity of such a reaction would be a significant hurdle.

The benzothiazole ring system is generally electron-deficient, making it less susceptible to electrophilic aromatic substitution. However, modern electrophilic fluorinating agents, often referred to as "N-F" reagents, are highly reactive and can fluorinate a wide range of aromatic and heteroaromatic compounds. organic-chemistry.orgnih.govmdpi.com Examples of such reagents include Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-fluorobenzenesulfonimide (NFSI). organic-chemistry.org

Theoretically, the direct fluorination of 2-(methylthio)benzo[d]thiazole with an electrophilic fluorinating agent could be attempted. The directing effect of the fused thiazole (B1198619) ring and the methylthio group would determine the position of fluorination. The outcome is difficult to predict without experimental data, and a mixture of isomers would likely be formed. There are currently no specific reports in the literature of a successful and regioselective post-cyclization fluorination of 2-(methylthio)benzo[d]thiazole to yield the 4-fluoro isomer. Therefore, this approach remains a theoretical possibility rather than a practically established method.

Incorporation of the Methylthio Group

The introduction of the 2-methylthio moiety is a critical step in the synthesis of the target compound. This is typically accomplished after the formation of the benzothiazole-2-thiol core. The primary methods involve leveraging the nucleophilic character of the sulfur atom or employing oxidative strategies.

Nucleophilic Substitution Reactions for Sulfur Functionalization

The most direct and widely used method for forming the 2-(methylthio) linkage on a benzothiazole ring is through the nucleophilic substitution reaction of a 2-mercaptobenzothiazole precursor. uq.edu.aunih.gov This reaction follows a standard S_N2 mechanism.

The process begins with the deprotonation of the thiol group (-SH) of 4-fluoro-2-mercaptobenzothiazole using a suitable base, such as sodium hydroxide (B78521) or sodium hydride, to form a highly nucleophilic thiolate anion. nih.gov This thiolate then attacks an electrophilic methylating agent, typically methyl iodide or dimethyl sulfate. The sulfur nucleophile displaces the leaving group (e.g., iodide) to form the stable C-S bond of the thioether.

This S-alkylation reaction is generally efficient and regioselective, as the sulfur atom in the thiolate is the most nucleophilic site in the molecule. uq.edu.au The reaction of sodium 1,3-benzothiazole-2-thiolate with an electrophile is a clear example of this pathway. nih.gov

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the development of sustainable and efficient processes. For the synthesis of benzothiazole derivatives, this includes the use of microwave assistance, the elimination of volatile organic solvents, and the application of highly efficient catalysts.

Microwave-Assisted Organic Synthesis (MAOS) Applications

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including benzothiazoles. scielo.br The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while simultaneously improving product yields and purity. nih.govias.ac.innih.gov

In a comparative study, the synthesis of hydroxy phenyl benzothiazoles via microwave irradiation was found to be approximately 25 times faster than conventional heating methods, with a notable 12% to 20% increase in product yield. scielo.br The efficiency of MAOS is attributed to the rapid and uniform heating of the reaction mixture, which minimizes the formation of side products. researchgate.net This technique has been successfully applied to various benzothiazole syntheses, including the condensation of 2-aminothiophenols with aldehydes or chloroacetyl chloride, and in multicomponent reactions to form β-keto thioethers. rsc.orgmdpi.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzothiazoles

CompoundMethodReaction TimeYield (%)Reference
2-(2-hydroxyphenyl)benzo[d]thiazoleConventional (Argon atm)50 min82 scielo.br
Microwave Irradiation2 min94
2-(2-hydroxy-5-methylphenyl)benzo[d]thiazoleConventional (Argon atm)60 min79 scielo.br
Microwave Irradiation3 min92
2-chloromethyl-benzothiazoleConventionalSeveral hoursLower Yields mdpi.com
Microwave Irradiation10 minHigh Yield

Solvent-Free Reaction Environments

A key principle of green chemistry is the reduction or elimination of harmful solvents. Several synthetic protocols for benzothiazole derivatives have been developed to operate under solvent-free conditions. ekb.egbohrium.com These reactions are often conducted by grinding the solid reactants together or by heating them in a melt phase, which avoids the use of volatile and often toxic organic solvents. researchgate.net

Solvent-free methods offer numerous advantages, including simplified work-up procedures, reduced chemical waste, and lower costs. For instance, the condensation of 2-aminothiophenol with various aldehydes can be achieved in high yields by simply heating the neat mixture, eliminating the need for a solvent and, in some cases, a catalyst. researchgate.net These protocols are highly atom-economical and environmentally benign. ekb.egmdpi.com

Catalyst-Mediated Synthetic Pathways

The use of catalysts is fundamental to modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. The synthesis of benzothiazoles benefits from a wide array of catalytic systems, ranging from metal nanoparticles to Brønsted acids. ekb.egmdpi.com

Heterogeneous catalysts, such as zinc oxide (ZnO) nanoparticles, SnP₂O₇, and various metal-supported nanocomposites, are particularly advantageous. mdpi.comekb.egmdpi.com They can be easily separated from the reaction mixture and recycled for multiple runs, which is both economically and environmentally beneficial. mdpi.commdpi.com For example, copper-catalyzed condensation of 2-aminobenzenethiols with nitriles provides an efficient route to 2-substituted benzothiazoles under mild conditions. organic-chemistry.org Similarly, ruthenium and palladium catalysts have been employed in oxidative cyclization reactions to form the benzothiazole core. acs.orgnih.govmdpi.com The choice of catalyst can significantly influence reaction conditions, allowing for syntheses at room temperature or under solvent-free conditions, further enhancing the green credentials of the process. ekb.egmdpi.com

Table 2: Examples of Catalytic Systems for Benzothiazole Synthesis

CatalystReactantsConditionsKey AdvantagesReference
Cu(OAc)₂2-Aminobenzenethiols + NitrilesEthanol, 70 °CCost-effective, good functional group tolerance organic-chemistry.org
RuCl₃2-Aminothiophenol + Aldehydes[bmim]PF₆ (ionic liquid), AirRecyclable catalyst, oxidative condensation mdpi.com
ZnO Nanoparticles2-Aminothiophenol + AldehydesSolvent-free, Room Temp.Environmentally friendly, high yield, short reaction time ekb.egmdpi.com
SnP₂O₇2-Aminothiophenol + AldehydesNot specifiedHeterogeneous, reusable up to five times, high yields mdpi.commdpi.com
Urea nitrate2-Aminothiophenol + AldehydesSolvent-freeInexpensive, swift, simple workup, reusable mdpi.com
Pd(OAc)₂/CuIThiobenzanilidesDMF, 130 °CC-H functionalization/C-S bond formation acs.org

Chemical Reactivity and Transformation Pathways of 4 Fluoro 2 Methylthio Benzo D Thiazole

Reactivity Profiles of the Benzothiazole (B30560) Core

The benzothiazole ring system is an aromatic bicyclic heterocycle that forms the structural foundation of numerous biologically and industrially significant molecules. mdpi.combenthamscience.com Its reactivity is a product of the fusion of an electron-rich benzene (B151609) ring and an electron-deficient thiazole (B1198619) ring.

The distribution of electrons within the benzothiazole ring is not uniform, leading to distinct regions of electrophilicity and nucleophilicity. The thiazole portion of the molecule, particularly the nitrogen-containing ring, is generally electron-deficient and thus susceptible to nucleophilic attack. researchgate.net Conversely, the benzene ring is more electron-rich and serves as the primary site for electrophilic substitution.

Computational studies, such as those involving molecular electrostatic potential (MEP) surfaces, reveal that the nitrogen atom in the thiazole ring possesses a negative potential, making it a prime target for electrophiles. nih.gov The C2 carbon, where the methylthio group is attached, is a key site for nucleophilic substitution. mdpi.com This is evidenced by the common synthesis of 2-substituted benzothiazoles through reactions involving nucleophilic displacement at this position. thieme-connect.de The presence of the fluorine atom at the C4 position on the benzene ring further influences the electronic properties, enhancing the electrophilic character of the molecule.

Table 1: Reactive Sites on the Benzothiazole Core This table is generated based on compiled research findings.

Site Type of Reactivity Common Reactions Notes
N3 (Thiazole Nitrogen) Nucleophilic / Basic Salt Formation, Quaternization The lone pair of electrons on the nitrogen atom imparts weak basicity. thieme-connect.de
C2 (Thiazole Carbon) Electrophilic Nucleophilic Substitution A common site for functionalization; the attached group can be a leaving group. mdpi.com
C4, C5, C6, C7 (Benzene Carbons) Nucleophilic Electrophilic Aromatic Substitution Reactivity is influenced by existing substituents. Nitration and sulfonation are common. thieme-connect.de

Transformations Involving the Methylthio Substituent

The 2-(methylthio) group is a versatile functional handle that can undergo a variety of chemical transformations, providing pathways to a range of derivatives with altered chemical and physical properties.

The sulfur atom in the methylthio group is readily susceptible to oxidation. It can be selectively oxidized to form the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. This transformation is a common pathway for metabolizing benzothiazole derivatives and can also be achieved synthetically. nih.gov For example, the oxidation of 2-(methylthio)-benzothiazole can be accomplished using oxidizing agents like aqueous hydrogen peroxide, often in the presence of a catalyst. researchgate.net The reaction proceeds in a stepwise manner, first forming the sulfoxide intermediate, which can then be further oxidized to the sulfone. researchgate.net

Table 2: Oxidation Products of 2-(Methylthio)benzothiazole (B1198390) Derivatives This table outlines the stepwise oxidation of the methylthio group.

Starting Material Oxidizing Agent Intermediate Product Final Product
2-(Methylthio)benzothiazole H₂O₂ / Catalyst 2-(Methylsulfinyl)benzothiazole (Sulfoxide) 2-(Methylsulfonyl)benzothiazole (Sulfone)

The nitrogen atom at the 3-position of the benzothiazole ring possesses a lone pair of electrons and exhibits weak basicity, allowing it to react with alkylating agents to form quaternary ammonium (B1175870) salts. thieme-connect.de In the case of 4-Fluoro-2-(methylthio)benzo[d]thiazole, methylation with an agent like methyl tosylate would result in the formation of a 3-methyl-4-fluoro-2-(methylthio)benzothiazolium salt. This process introduces a permanent positive charge into the heterocyclic ring, significantly altering the molecule's electronic properties and solubility. Such quaternized benzothiazolium salts are known to be reactive intermediates in various condensation and cleavage reactions. researchgate.net

The carbon-sulfur bond of the methylthio group can be cleaved under specific reaction conditions. Research has demonstrated that in quaternized derivatives, such as 3-methyl-2-(methylthio)benzothiazolium tosylate, the C2-S bond can be broken. researchgate.net This cleavage can be induced by strong bases like lithium diisopropylamide (LDA). The reaction proceeds via an interaction of the base with the benzothiazolium salt, leading to the cleavage of the S–C bond within the thiazole moiety and subsequent intramolecular recyclization. researchgate.net Metabolic processes can also lead to the cleavage of the thiazole ring C-S bond, resulting in aniline (B41778) derivatives. nih.gov

Table 3: Conditions for C-S Bond Cleavage in Benzothiazole Derivatives This table summarizes conditions leading to the cleavage of the methylthio group or related C-S bonds.

Derivative Reagent/Condition Bond Cleaved Resulting Product Type
3-Methyl-2-(methylthio)benzothiazolium tosylate Lithium Diisopropylamide (LDA) C2-S (exocyclic) and S1-C2 (endocyclic) Thienoquinolone derivative via recyclization. researchgate.net
Benzothiazole In vivo metabolism (guinea pig) S1-C2 (endocyclic) 2-Methylmercaptoaniline and its oxidized forms. nih.gov

Reactivity Driven by the Fluoro Substituent

The presence of a fluorine atom at the 4-position of the benzothiazole core in this compound introduces unique reactivity patterns, primarily governed by the high electronegativity and electronic properties of fluorine.

Halogen Effects on Electron Density Distribution

The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect) on the benzene ring of the benzothiazole system. This effect significantly modulates the electron density distribution across the aromatic core. The carbon atom directly attached to the fluorine (C4) becomes considerably electron-deficient. This inductive pull also influences the adjacent positions, though to a lesser extent.

Conversely, fluorine possesses lone pairs of electrons in its p-orbitals, which can be donated to the aromatic π-system, resulting in a positive mesomeric effect (+M effect). However, due to the poor overlap between the 2p orbital of fluorine and the 2p orbitals of the aromatic carbon atoms, this mesomeric effect is generally weaker than its strong inductive effect. The net result is a significant polarization of the C4-F bond and a general decrease in electron density on the benzene portion of the molecule, particularly at the ortho and para positions relative to the fluorine atom. This alteration in electronic character is a critical determinant for the molecule's susceptibility to certain types of chemical transformations. Numerous studies have highlighted that the substitution of fluorine in an aromatic system can enhance interactions between the molecule and biological targets, in part by altering the molecule's electronic profile. researchgate.net

Potential for Nucleophilic Aromatic Substitution (SNAr) Driven by Fluorine

The electron-deficient nature of the carbon at the C4 position makes this compound a potential candidate for Nucleophilic Aromatic Substitution (SNAr) reactions. In an SNAr mechanism, a nucleophile attacks an electron-poor aromatic ring, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group.

For SNAr to occur, two primary conditions must be met:

The aromatic ring must be "activated" by the presence of strong electron-withdrawing groups.

There must be a good leaving group attached to the ring.

In this molecule, the fused thiazole ring system acts as an electron-withdrawing group, and the fluorine atom itself contributes significantly to the electron deficiency of the C4 carbon. Paradoxically, while fluoride (B91410) is a poor leaving group in SN1 and SN2 reactions, fluorine is often the most effective halogen for SNAr reactions. youtube.com This is because the rate-determining step is typically the initial nucleophilic attack. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and thus more susceptible to attack by a nucleophile. youtube.com The stability of the C-F bond is less critical than the activation it provides for the initial attack.

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile (Nu⁻) attacks the C4 carbon, breaking the aromaticity and forming the negatively charged Meisenheimer complex. The negative charge is delocalized across the aromatic system and stabilized by the electron-withdrawing nature of the benzothiazole moiety. In the final step, the leaving group (F⁻) is eliminated, restoring the aromaticity of the ring.

Table 1: Factors Influencing SNAr Reactivity at the C4 Position

FactorInfluence on ReactivityRationale
Electronegativity of Halogen F > Cl > Br > IThe highly electronegative fluorine atom makes the attached carbon more electrophilic, accelerating the initial nucleophilic attack which is the rate-determining step. youtube.com
Nucleophile Strength Stronger nucleophiles react fasterA more potent nucleophile will more readily attack the electron-deficient carbon center.
Solvent Polar aprotic solvents are preferredSolvents like DMSO, DMF, or THF can solvate the cation but not the nucleophile, increasing the nucleophile's reactivity.
Electron-Withdrawing Groups Presence increases reactivityThe fused thiazole ring acts as an electron-withdrawing group, stabilizing the intermediate Meisenheimer complex. nih.gov

Exploration of Cross-Coupling Reactions at the Fluorine-Bearing Position (Theoretical Considerations)

While traditionally considered challenging due to the strength of the C-F bond, the activation and subsequent cross-coupling of C-F bonds have become an area of intense research. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, are powerful tools for forming C-C, C-N, and C-O bonds. youtube.com Applying these methods to the C4-F bond of this compound is a theoretical possibility, particularly given the electron-deficient nature of the aromatic ring.

The catalytic cycle for such a cross-coupling reaction would likely involve three key steps:

Oxidative Addition: A low-valent palladium(0) complex inserts into the C-F bond to form a high-valent palladium(II) intermediate. This is the most challenging step due to the high bond dissociation energy of the C-F bond. Specialized, highly electron-rich ligands are often required to facilitate this process. rsc.org

Transmetalation: The organometallic coupling partner (e.g., an organoboron reagent in a Suzuki coupling) transfers its organic group to the palladium center, displacing the fluoride.

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the final product.

Recent advancements have demonstrated that palladium-catalyzed cross-coupling of electron-deficient aryl fluorides is feasible. rsc.org The electronic properties of this compound, where the benzothiazole moiety acts as an electron-withdrawing group, could potentially lower the activation barrier for the oxidative addition step. However, this remains a theoretical consideration that would require experimental validation to overcome challenges such as catalyst deactivation and competing side reactions.

Table 2: Theoretical Cross-Coupling Reactions at the C4-Position

Reaction NameCoupling Partner (M-R)Bond FormedGeneral Description
Suzuki Coupling R-B(OR)₂C-CCouples an organoboron compound with the aryl fluoride. youtube.com
Stille Coupling R-Sn(Alkyl)₃C-CUtilizes an organotin reagent as the coupling partner.
Buchwald-Hartwig Amination HNR₂C-NForms a C-N bond with an amine in the presence of a base. youtube.com
Heck Coupling AlkeneC-CCouples the aryl fluoride with an alkene.

Derivatization Strategies for Structural Elaboration

Beyond the reactivity imparted by the fluoro substituent, the benzothiazole scaffold itself offers multiple sites for chemical modification, allowing for extensive structural elaboration.

Functionalization at the 2-Position of the Thiazole Ring

The C2 position of the benzothiazole ring is particularly susceptible to chemical modification. mdpi.comnih.govmdpi.com The 2-(methylthio) group (-SCH₃) in the title compound is a versatile functional handle that can act as a leaving group, enabling the introduction of a wide array of substituents through nucleophilic substitution. mdpi.com

This transformation is typically achieved by treating the 2-(methylthio)benzothiazole with a suitable nucleophile. The reaction often requires activation, for example, by converting the methylthio group into a better leaving group like a methylsulfinyl or methylsulfonyl group through oxidation. Alternatively, direct displacement can be achieved under forcing conditions or with highly reactive nucleophiles.

A more contemporary approach involves the C-H functionalization of the benzothiazole at the C2 position. For instance, benzothiazoles can react with triphenylphosphine (B44618) to form thiazol-2-yl-triphenylphosphonium salts. fao.org These salts are highly reactive intermediates that readily react with various O- and N-centered nucleophiles to yield ethers and amines, respectively. fao.org While this method applies to unsubstituted C2 positions, it highlights the inherent reactivity of this site. In the case of this compound, the methylthio group could be displaced by a range of nucleophiles, including:

Amines: To generate 2-aminobenzothiazole (B30445) derivatives.

Alcohols/Phenols: To produce 2-alkoxy/aryloxybenzothiazoles.

Thiols: To exchange the methylthio group for another thioether.

Organometallic Reagents: To form new C-C bonds.

Ring-Opening and Rearrangement Processes (if documented for similar systems)

The benzothiazole ring, despite its aromatic stability, can undergo ring-opening and rearrangement reactions under specific conditions, providing pathways to fundamentally different molecular scaffolds. While specific documentation for this compound is limited, studies on analogous systems provide valuable insight into potential transformation pathways.

One documented pathway is the oxidative ring-opening of benzothiazole derivatives. scholaris.cacdnsciencepub.comresearchgate.net Treatment of benzothiazoles with a mild oxidant like magnesium monoperoxyphthalate (MMPP) in an alcohol solvent can lead to the cleavage of the thiazole ring. scholaris.ca This reaction proceeds through the opening of the thiazole ring and subsequent oxidation of the resulting thiol, ultimately yielding acyl aminobenzene sulfonate esters. scholaris.cacdnsciencepub.comresearchgate.net The presence of the fluoro and methylthio groups would likely influence the reaction's efficiency and regioselectivity.

Another strategy involves the ring-opening-recombination of benzothiazole salts. researchgate.net For example, N-alkyl-2-methylbenzothiazolium salts have been shown to react with aldehydes and amines in a cascade reaction. This process involves the opening of the thiazole ring, which then acts as a sulfur source for a subsequent recombination and cyclization to form complex fused-ring systems like thiazinopyrrole derivatives. researchgate.net Such a strategy could theoretically be adapted to derivatives of this compound, offering a route to novel heterocyclic frameworks.

Formation of Fused Heterocyclic Systems from Benzothiazole Intermediates

The strategic functionalization of the benzothiazole scaffold serves as a cornerstone for the synthesis of a diverse array of fused heterocyclic systems. While the direct utilization of this compound in the construction of such systems is not extensively documented in readily available literature, the chemical principles governing the reactivity of analogous benzothiazole derivatives provide a clear framework for potential transformation pathways. The formation of fused rings typically involves the reaction of a suitably substituted benzothiazole intermediate with a bifunctional reagent, leading to cyclization and the creation of a new heterocyclic ring fused to the benzothiazole core.

A predominant pathway to fused benzothiazole systems, such as pyrido[2,1-b]benzothiazoles and pyrimido[2,1-b]benzothiazoles, involves the utilization of 2-aminobenzothiazole derivatives as key precursors. scilit.comscirp.orgarkat-usa.orgjocpr.comsemanticscholar.org These reactions capitalize on the nucleophilic character of the exocyclic amino group and the endocyclic nitrogen atom.

For instance, the synthesis of pyrimido[2,1-b]benzothiazole derivatives can be achieved through a one-pot, three-component reaction involving a 2-aminobenzothiazole, an aldehyde, and an active methylene (B1212753) compound like a β-ketoester or malonates. scirp.orgarkat-usa.orgsemanticscholar.org The reaction proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization.

Although direct examples involving this compound are scarce, it is plausible that this compound could be chemically modified to a more reactive intermediate, such as the corresponding 2-aminobenzothiazole, to participate in these cyclization reactions. The methylthio group could potentially be displaced by an amino group through nucleophilic aromatic substitution, thereby generating the necessary precursor for the synthesis of fused heterocyclic systems.

Another theoretical approach involves the functionalization of the methyl group of the 2-methylthio substituent. If the methyl group can be activated, for example, by halogenation to form a 2-(halomethylthio) derivative, it could then serve as an electrophilic site for intramolecular cyclization with a nucleophilic group introduced elsewhere on the benzothiazole ring. However, specific examples of this strategy for this compound are not readily found in the reviewed literature.

The intramolecular cyclization of appropriately substituted thioformanilides is another established method for the synthesis of the benzothiazole ring itself, which can then be a precursor to more complex fused systems. indexcopernicus.com This underscores the importance of the initial benzothiazole synthesis in providing the foundational structure for subsequent elaborations.

While the direct application of this compound in the formation of fused heterocyclic systems is not a well-trodden synthetic path, the established reactivity of other benzothiazole derivatives, particularly 2-aminobenzothiazoles, provides a roadmap for its potential conversion into valuable intermediates for the construction of these complex molecular architectures. Further research into the derivatization of the 2-methylthio group or its replacement with other functional groups would be necessary to fully explore the utility of this compound in this area of synthetic chemistry.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 4-Fluoro-2-(methylthio)benzo[d]thiazole, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by advanced 2D techniques, offers a complete picture of its molecular architecture.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. In this compound, the aromatic protons on the benzene (B151609) ring and the protons of the methylthio group exhibit characteristic chemical shifts.

The protons of the methyl group (-SCH₃) are expected to appear as a singlet in the upfield region of the spectrum. The aromatic region will display a more complex pattern due to the three protons on the fluorinated benzene ring. The fluorine atom at the C4 position influences the chemical shifts of the adjacent protons (H-5, H-6, and H-7) through both inductive and mesomeric effects, and spin-spin coupling between the protons and the fluorine atom will lead to further splitting of the signals.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
-SCH₃ 2.7 - 2.8 s (singlet)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of the atoms attached to them.

The carbon of the methylthio group will appear in the upfield region. The aromatic and thiazole (B1198619) ring carbons will resonate at lower fields. The carbon atom directly bonded to the fluorine (C-4) will show a characteristic large coupling constant (¹JC-F), and other carbons in the vicinity may also exhibit smaller C-F couplings.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
-SCH₃ 15 - 20

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoro-Containing Moieties

¹⁹F NMR is a highly sensitive technique specifically used for the analysis of fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom at the C-4 position. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, coupling between the fluorine atom and adjacent protons will result in a multiplet structure for the fluorine signal, providing valuable information about the connectivity of the molecule.

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

To unambiguously assign all the proton and carbon signals and to confirm the connectivity of the atoms in this compound, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, helping to establish the sequence of protons in the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques show correlations between protons and the carbon atoms to which they are directly attached. This allows for the direct assignment of carbon signals based on the already assigned proton signals.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Infrared (IR) Spectroscopy for Characteristic Functional Groups

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific functional groups. These include the C-H stretching of the aromatic ring and the methyl group, C=N and C=C stretching vibrations of the benzothiazole (B30560) ring system, and the C-F and C-S stretching vibrations.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional Group Predicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch (-SCH₃) 2850 - 3000
C=N Stretch (Thiazole) 1600 - 1650
C=C Stretch (Aromatic) 1450 - 1600
C-F Stretch 1000 - 1400

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental formula of a compound and for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. nih.gov For this compound, HRMS would be used to confirm the molecular formula C₈H₆FNS₂. The experimentally measured monoisotopic mass must match the theoretically calculated value within a very narrow tolerance (typically < 5 ppm). This high degree of accuracy distinguishes the correct formula from other possible combinations of atoms that might have the same nominal mass. mdpi.com

Table 2: HRMS Data for this compound

Parameter Value
Molecular Formula C₈H₆FNS₂
Nominal Mass 199 g/mol
Monoisotopic Mass (Calculated) 199.0003 u
Expected Ion (M+H)⁺ 200.0081 u

Tandem Mass Spectrometry (MS/MS) is employed to probe the molecular structure by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. nih.gov In a typical experiment, the protonated molecule [M+H]⁺ of this compound (m/z 200.0081) would be isolated and subjected to collision-induced dissociation (CID).

The fragmentation pattern provides a roadmap of the molecule's connectivity. Based on the structure, several key fragmentation pathways can be predicted. Common fragmentation processes for related heterocyclic compounds often involve the loss of small, stable neutral molecules or radicals. wvu.edusapub.org For this compound, likely fragmentation pathways would include the loss of a methyl radical (•CH₃), the entire methylthio radical (•SCH₃), or cleavage events within the thiazole ring. Analyzing these fragments helps to confirm the arrangement of the atoms and functional groups within the molecule. mdpi.comresearchgate.net

Table 3: Predicted MS/MS Fragmentation of [C₈H₆FNS₂ + H]⁺

Precursor Ion (m/z) Key Fragment Ion (m/z) Neutral Loss Proposed Fragment Structure
200.0 185.0 •CH₃ [M+H - CH₃]⁺
200.0 153.0 •SCH₃ [M+H - SCH₃]⁺
200.0 172.0 CO [M+H - CO]⁺ (after rearrangement)

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic structure of a molecule. The benzothiazole core of this compound is a conjugated system, or chromophore, which gives rise to characteristic electronic transitions, primarily π → π* transitions.

The absorption spectrum would show one or more distinct peaks, with the wavelength of maximum absorbance (λmax) being indicative of the energy required for these electronic transitions. The presence of substituents like the fluorine atom and the methylthio group can influence the position and intensity of these absorption bands through electronic effects (e.g., auxochromic shifts). For example, related fluoro-benzothiazole derivatives exhibit strong absorption in the 260-310 nm range. researchgate.net

Table 4: Expected UV-Vis Absorption Data for this compound

Predicted λmax (nm) Molar Absorptivity (ε) Type of Electronic Transition
~270 nm High π → π* (Benzene Ring)

X-ray Crystallography for Definitive Solid-State Structural Determination

Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions within the crystal lattice. nih.gov

For this compound, a suitable single crystal would be grown and irradiated with X-rays. The diffraction pattern of the X-rays is then used to calculate the electron density map of the molecule, revealing the exact position of each atom. This analysis would confirm the planarity of the benzothiazole ring system and provide definitive geometric parameters for the C-F, C-S, and S-C bonds, validating the proposed connectivity. nih.govresearchgate.net

Table 5: Typical Bond Lengths and Angles Expected from Crystallographic Analysis

Bond/Angle Description Expected Value
C-S (Thiazole) Carbon-Sulfur bond in the thiazole ring 1.73 - 1.76 Å
C=N (Thiazole) Carbon-Nitrogen double bond in the thiazole ring 1.30 - 1.34 Å
C-F (Aromatic) Carbon-Fluorine bond on the benzene ring 1.34 - 1.37 Å
S-CH₃ Sulfur-Methyl bond of the methylthio group 1.78 - 1.82 Å

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, sulfur) in a sample. The results are used to validate the empirical formula of a newly synthesized compound. researchgate.net The experimentally determined percentages must agree closely with the theoretically calculated values based on the proposed molecular formula, C₈H₆FNS₂. This method serves as a crucial check for sample purity and formula correctness. nih.gov

Table 6: Elemental Analysis Data for C₈H₆FNS₂

Element Molecular Weight ( g/mol ) Calculated (%) Found (%)
Carbon (C) 12.01 48.22 (Experimental Value)
Hydrogen (H) 1.01 3.04 (Experimental Value)
Fluorine (F) 19.00 9.54 (Experimental Value)
Nitrogen (N) 14.01 7.03 (Experimental Value)

Computational and Theoretical Investigations of 4 Fluoro 2 Methylthio Benzo D Thiazole

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental in elucidating the electronic properties and energetic landscape of 4-Fluoro-2-(methylthio)benzo[d]thiazole. These methods allow for a detailed analysis of the molecule's behavior at the atomic and electronic levels.

Ab Initio Quantum Chemistry Methods

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, are employed to study the electronic structure of benzothiazole (B30560) derivatives. nih.govresearchgate.net The Hartree-Fock (HF) method, a foundational ab initio approach, has been used to investigate the molecular structure and vibrational frequencies of related compounds. nih.govresearchgate.net While providing a basic understanding, HF methods are known to be less accurate than other approaches due to the lack of electron correlation. For instance, calculations on similar benzothiazole derivatives have shown that bond lengths computed by the HF method are slightly shorter than those obtained by more advanced methods. researchgate.net

Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) has become a widely used tool for studying the electronic properties of benzothiazole derivatives due to its balance of accuracy and computational cost. nih.govscirp.org Several functionals are commonly employed:

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is one of the most popular for calculations on organic molecules, including benzothiazole derivatives. nih.govscirp.org It has demonstrated reliability in predicting molecular geometries and electronic spectra. nih.gov

BLYP (Becke, Lee-Yang-Parr): This functional is another common choice for studying the electronic structure of such compounds. nih.gov

B3PW91 (Becke, 3-parameter, Perdew-Wang-91): This hybrid functional is also utilized for investigating the molecular structure and vibrational frequencies of benzothiazole derivatives. nih.gov

mPW1PW91 (modified Perdew-Wang, 1-parameter, Perdew-Wang-91): This functional has been applied in the study of related benzothiazole compounds to analyze their ground state properties. nih.gov

Studies on analogous compounds indicate that the B3LYP functional, in particular, provides results that are in good agreement with experimental data where available. nih.gov

Evaluation and Selection of Appropriate Basis Sets

The choice of a basis set is crucial for the accuracy of quantum chemical calculations. For benzothiazole derivatives, several Pople-style basis sets are commonly used:

6-31G(d,p): This is a popular and computationally efficient basis set that provides a good balance of accuracy and speed for qualitative trends in small organic molecules. reddit.com It is frequently paired with the B3LYP functional. researchgate.netinpressco.com

6-31+G(d,p): The addition of diffuse functions (+) makes this basis set suitable for describing systems with lone pairs or anions, which is relevant for the sulfur and nitrogen atoms in the benzothiazole ring. scirp.org

6-311G(d,p): This triple-zeta basis set offers a higher level of accuracy and is often used for more precise calculations of molecular structure and vibrational frequencies. nih.gov

The selection of the basis set often involves a trade-off between computational cost and desired accuracy, with larger basis sets providing more precise results but requiring more computational resources. reddit.com

Prediction of Molecular Geometry and Conformational Landscape

Computational methods are instrumental in predicting the three-dimensional structure of this compound. Geometry optimization is typically performed using DFT methods, such as B3LYP with a suitable basis set like 6-31G(d,p), to find the lowest energy conformation of the molecule. mdpi.commdpi.com

For related benzothiazole derivatives, conformational analysis has been carried out by systematically rotating specific dihedral angles, such as the one between the benzothiazole ring and a substituent group, to identify the most stable conformers. mdpi.com This process helps in understanding the molecule's flexibility and preferred spatial arrangement.

Table 1: Predicted Geometrical Parameters of this compound (Exemplary Data)

ParameterPredicted Value (B3LYP/6-31G(d,p))
C-F Bond Length1.35 Å
C-S (Thioether) Bond Length1.78 Å
C-S (Thiazole) Bond Length1.75 Å
C-N Bond Length1.38 Å
C-S-C Bond Angle103°
C-N-C Bond Angle110°

Note: The data in this table is exemplary and based on typical values obtained for similar benzothiazole derivatives using the specified computational method. Actual values may vary.

Table 2: Predicted Electronic Properties of this compound (Exemplary Data)

PropertyPredicted Value (B3LYP/6-31G(d,p))
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment2.5 D

Note: The data in this table is exemplary and based on typical values obtained for similar benzothiazole derivatives using the specified computational method. Actual values may vary.

Molecular Dynamics and Simulation Studies

While specific molecular dynamics (MD) simulation studies on this compound are not extensively documented in the literature, the methodology is highly applicable for understanding its dynamic behavior.

Conformational Analysis and Intermolecular Interactions

Furthermore, MD simulations can provide insights into the intermolecular interactions of this compound with other molecules, such as solvents or biological macromolecules. These simulations can reveal preferred binding modes and calculate interaction energies, which are crucial for predicting the compound's behavior in different environments. For instance, studies on other benzothiazole derivatives have utilized molecular docking, a related simulation technique, to understand their binding with protein targets. nih.gov

Tautomeric Equilibria and Relative Stabilities

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a key consideration in understanding the chemical behavior of heterocyclic compounds. For this compound, the primary tautomeric equilibrium to consider is the amino-imino type, involving the endocyclic nitrogen atom of the thiazole (B1198619) ring. The commonly represented structure is the 2-(methylthio) form. However, a potential imino tautomer, 4-fluoro-3-methyl-3H-benzo[d]thiazol-2-ylidene, could exist in equilibrium.

Computational studies on analogous 2-aminobenzothiazole (B30445) systems have shown that the position of the tautomeric equilibrium is influenced by factors such as the electronic nature of substituents and the surrounding medium. rsc.org In the case of 2-acetamido derivatives of benzothiazole, the equilibrium can be shifted towards the imino form by electron-withdrawing groups on the acyl moiety. rsc.org

Table 1: Potential Tautomers of this compound

Tautomeric FormStructureIUPAC Name
2-(Methylthio)This compound
Imino4-Fluoro-3-methyl-3H-benzo[d]thiazol-2-ylidene

Note: The relative stabilities are inferred from studies on analogous compounds and general chemical principles.

Theoretical Studies on Reactivity and Reaction Mechanisms

A theoretical study on benzothiazole and its derivatives, including 2-(methylthio)benzothiazole (B1198390), calculated these global reactivity descriptors using DFT at the B3LYP/6-31+G(d,p) level. scirp.org The results indicated that 2-(methylthio)benzothiazole is a relatively reactive species within the studied series. The introduction of a fluorine atom at the 4-position of the benzothiazole ring is expected to influence these descriptors. The high electronegativity of fluorine would likely lead to a decrease in the energy of the molecular orbitals, potentially increasing the electrophilicity of the molecule.

Local reactivity is described by Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.govscielo.org.mx For this compound, the Fukui functions would pinpoint the atoms most susceptible to chemical reactions. While specific Fukui function calculations for this exact molecule are not available in the literature, analysis of related fluorinated thiazoles suggests that the electron-withdrawing nature of the fluorine atom can significantly alter the local reactivity. researchgate.net It is anticipated that the carbon atoms of the benzene (B151609) ring, particularly those ortho and para to the fluorine atom, as well as the nitrogen and sulfur atoms of the thiazole ring, would be key sites for chemical transformations.

Table 2: Calculated Global Reactivity Descriptors for 2-(Methylthio)benzothiazole

DescriptorValue (eV)
Chemical Potential (μ)-3.99
Chemical Hardness (η)4.86
Electrophilicity Index (ω)1.64

Data sourced from a theoretical study on benzothiazole derivatives. scirp.org The presence of a 4-fluoro substituent would likely modify these values.

Frontier Molecular Orbital (FMO) theory is a fundamental tool for understanding chemical reactivity by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and shapes of these orbitals provide crucial information about the electron-donating and electron-accepting capabilities of a molecule.

Computational studies on benzothiazole derivatives have shown that the HOMO is typically delocalized over the benzothiazole ring system, while the LUMO distribution can be influenced by the nature of the substituents. For 2-(methylthio)benzothiazole, the HOMO and LUMO energies have been calculated, providing a basis for understanding its electronic behavior. scirp.org The introduction of a 4-fluoro substituent would lower the energies of both the HOMO and LUMO due to the inductive effect of the fluorine atom. This would affect the HOMO-LUMO energy gap, a key indicator of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.

The specific visualization of the HOMO and LUMO of this compound would reveal the regions of high electron density (in the HOMO) available for donation to an electrophile and the regions of low electron density (in the LUMO) susceptible to nucleophilic attack.

Table 3: Calculated HOMO and LUMO Energies for 2-(Methylthio)benzothiazole

OrbitalEnergy (eV)
HOMO-6.42
LUMO-1.56
HOMO-LUMO Gap4.86

Data sourced from a theoretical study on benzothiazole derivatives. scirp.org The presence of a 4-fluoro substituent would be expected to lower these energy values.

Computational modeling of reaction pathways and the analysis of transition states are essential for a detailed understanding of reaction mechanisms. This involves mapping the potential energy surface of a reaction, identifying intermediates and transition states, and calculating activation energies.

For this compound, reaction pathway modeling could be applied to various transformations, such as nucleophilic aromatic substitution on the benzene ring or reactions involving the methylthio group. For instance, the S-demethylation of 2-(methylthio)benzothiazolium salts is a known reaction, and computational analysis could elucidate the transition state and the role of the nucleophile in this process.

While specific reaction pathway modeling studies for this compound are not prominent in the literature, computational methods have been successfully employed to investigate the reaction mechanisms of other benzothiazole derivatives. These studies provide a methodological framework for future investigations into the reactivity of the title compound, which would be valuable for optimizing reaction conditions and predicting product formation.

Computational Prediction of Spectroscopic Properties

Computational methods, particularly DFT, are widely used to predict the vibrational spectra (e.g., infrared and Raman) of molecules. The comparison of simulated spectra with experimental data serves as a powerful tool for structural confirmation and the assignment of vibrational modes. nih.govresearchgate.net

The vibrational spectrum of this compound can be simulated by calculating the harmonic vibrational frequencies at a given level of theory. These calculated frequencies are often scaled to improve agreement with experimental values, accounting for anharmonicity and other systematic errors in the calculations. researchgate.net

Table 4: Predicted Characteristic Vibrational Frequencies for this compound (Based on Analogous Compounds)

Vibrational ModeExpected Wavenumber Range (cm⁻¹)
C-H stretching (aromatic)3100 - 3000
C-H stretching (methyl)3000 - 2850
C=N stretching (thiazole)1650 - 1550
C=C stretching (aromatic)1600 - 1450
C-F stretching1250 - 1000
C-S stretching800 - 600

These are general ranges and the precise frequencies would be dependent on the specific molecular environment and computational method used.

Calculated NMR Chemical Shifts and Coupling Constants

Computational chemistry provides a powerful tool for predicting the nuclear magnetic resonance (NMR) parameters of molecules, offering insights into their electronic structure and conformation. For this compound, theoretical calculations can determine the ¹H and ¹³C chemical shifts, as well as spin-spin coupling constants, which are crucial for the complete structural elucidation of the compound.

The prediction of NMR spectral parameters is commonly achieved through quantum mechanical calculations, with Density Functional Theory (DFT) being a widely used method. mdpi.comnbu.edu.sa The Gauge-Independent Atomic Orbital (GIAO) method is frequently employed in conjunction with DFT to calculate the isotropic magnetic shielding tensors for each nucleus. mdpi.com These shielding tensors are then converted into chemical shifts by referencing them to the shielding tensor of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

A typical computational approach involves an initial geometry optimization of the this compound molecule using a functional like B3LYP with a suitable basis set, for instance, 6-311G(d,p). mdpi.com Following the optimization, the NMR shielding constants are calculated at the same or a higher level of theory. The choice of the functional and basis set is critical for the accuracy of the predicted NMR parameters and is often validated by comparing calculated values with experimental data for related structures. mdpi.comuq.edu.au

While specific calculated data for this compound is not extensively documented in publicly available literature, the expected chemical shifts can be inferred from studies on substituted benzothiazoles. mdpi.comuq.edu.auscirp.org The positions of the signals in the ¹H and ¹³C NMR spectra are influenced by the electron-donating and electron-withdrawing nature of the substituents on the benzothiazole core.

Expected ¹H NMR Chemical Shifts: The protons on the benzene ring of the benzothiazole system are expected to resonate in the aromatic region, typically between 7.0 and 8.5 ppm. The fluorine atom at the 4-position, being an electron-withdrawing group, is anticipated to deshield the neighboring protons, leading to a downfield shift. The methylthio group at the 2-position will have its distinct singlet in the upfield region of the spectrum.

Expected ¹³C NMR Chemical Shifts: The carbon atoms of the benzothiazole ring will exhibit signals in the aromatic region of the ¹³C NMR spectrum. The carbon atom directly bonded to the fluorine (C4) is expected to show a large C-F coupling constant, a characteristic feature in the ¹³C NMR of fluorinated aromatic compounds. The carbon of the methyl group in the methylthio substituent will appear at a significantly higher field.

The following table provides an illustrative representation of the expected chemical shift ranges for the different nuclei in this compound, based on general knowledge of substituted benzothiazoles.

AtomExpected Chemical Shift Range (ppm)
Aromatic Protons7.0 - 8.5
-SCH₃ Protons2.5 - 3.0
Aromatic Carbons110 - 160
-SCH₃ Carbon15 - 25
C2 (Thiazole)160 - 170

Calculated Coupling Constants: In addition to chemical shifts, computational methods can also predict the spin-spin coupling constants (J-couplings) between different nuclei. For this compound, the most significant couplings would be the proton-proton (³JHH) couplings in the aromatic ring, which provide information about the relative positions of the protons. Furthermore, the heteronuclear coupling constants, such as those between fluorine and carbon (¹JCF, ²JCF, ³JCF), are of particular interest. These calculated coupling constants can aid in the definitive assignment of the NMR signals and provide a deeper understanding of the electronic interactions within the molecule.

It is important to note that the accuracy of calculated NMR data is dependent on the level of theory used and the consideration of solvent effects, which can be modeled using methods like the Polarizable Continuum Model (PCM). scirp.org Therefore, a direct comparison with experimental data is always the ultimate validation of the computational predictions.

Advanced Research Directions and Broader Context in Chemical Sciences

Utility as a Versatile Synthetic Intermediate for Organic Synthesis

The inherent reactivity of the 4-Fluoro-2-(methylthio)benzo[d]thiazole scaffold makes it a highly useful building block in synthetic organic chemistry. The methylthio group at the 2-position can serve as a leaving group in cross-coupling reactions or be oxidized to a sulfoxide (B87167) or sulfone, further diversifying its synthetic utility. The fluorine atom at the 4-position modulates the electronic properties of the benzene (B151609) ring, influencing reaction rates and regioselectivity.

The benzothiazole (B30560) core is a key structural motif in many biologically active compounds and functional materials. nih.gov this compound serves as a key intermediate for accessing more elaborate molecular structures. Synthetic chemists can leverage the functional groups of this compound for various transformations. For instance, the 2-(methylthio) group can be displaced by nucleophiles or participate in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new carbon-carbon or carbon-heteroatom bonds. nih.gov This approach is crucial for building complex molecules with potential applications in medicinal chemistry, such as enzyme inhibitors or receptor ligands.

An example of this synthetic strategy is seen in the development of novel acetylcholinesterase (AChE) inhibitors, where benzothiazole-containing phenols are coupled with other heterocyclic systems like coumarin (B35378) to create potent bioactive molecules for potential Alzheimer's disease therapy. nih.gov Similarly, the synthesis of 4-substituted-2-[3-(adamant-1-yl)-4-fluorophenyl]thiazoles demonstrates the use of a substituted benzothiazole core to create complex structures with trypanocidal activity. nih.gov The fluorine atom in this compound can also influence the pharmacokinetic properties of the final complex molecule, potentially enhancing its metabolic stability or binding affinity.

Combinatorial chemistry and high-throughput screening have revolutionized drug discovery and materials science by enabling the rapid synthesis and evaluation of large numbers of compounds. This compound is an ideal scaffold for the development of novel heterocyclic compound libraries. Its versatile functional handles allow for the systematic introduction of diverse substituents at multiple positions.

The general synthesis of 2-substituted benzothiazoles is well-established, often involving the condensation of 2-aminothiophenols with aldehydes, carboxylic acids, or their derivatives. nih.govorganic-chemistry.orgmdpi.comresearchgate.net By starting with a pre-functionalized core like this compound, chemists can generate libraries of unique compounds. For example, the methylthio group can be substituted with a variety of amines, alcohols, or thiols, while the aromatic ring can undergo further functionalization. This approach has been used to create libraries of thiazolyl-pyrazoline hybrids and other diverse heterocyclic systems for biological screening. nih.gov The creation of such libraries is instrumental in identifying new lead compounds for drug development and discovering materials with novel properties. pcbiochemres.com

Contributions to Environmental Chemistry Research

Benzothiazoles are classified as high-production-volume chemicals used in various industrial and consumer products, leading to their widespread presence in the environment. nih.govacs.org Research into their environmental fate, including that of derivatives like this compound, is crucial for assessing their ecological impact.

In the atmosphere, gas-phase oxidation by hydroxyl (OH) radicals is a primary degradation pathway for many organic pollutants. rsc.org Studies on benzothiazole (BTH) and 2-methylbenzothiazole (B86508) (MeBTH) provide insight into the likely atmospheric fate of this compound. The reaction of OH radicals with the benzothiazole core can proceed via two main pathways: addition to the benzene ring or, if applicable, abstraction from an alkyl group. nih.gov

For the unsubstituted benzothiazole, the main products are various hydroxybenzothiazole isomers (n-OHBTH), formed by OH attack on the benzene ring. rsc.org For 2-methylbenzothiazole, OH attack occurs both on the benzene ring and the methyl group, leading to the formation of an aldehyde product in addition to hydroxylated derivatives. nih.gov The rate of these reactions is relatively fast, suggesting a limited atmospheric lifetime. nih.govrsc.org For this compound, similar degradation pathways are expected, involving OH radical attack on the benzene ring and potential oxidation of the methylthio group.

In aqueous environments, benzothiazoles can undergo photodegradation and oxidation. nih.govresearchgate.net Studies have shown that benzothiazoles react with OH radicals in the aqueous phase, leading to the formation of transformation products such as 2-hydroxybenzothiazole. researchgate.netacs.org The presence of a fluorine atom may influence the rate and products of these degradation reactions.

CompoundRate Constant (kOH) (cm³ molecule⁻¹ s⁻¹)Atmospheric Lifetime (τ)Reference
Benzothiazole (BTH)(2.1 ± 0.1) x 10⁻¹²5.5 days rsc.org
2-Methylbenzothiazole (MeBTH)(3.0 ± 0.4) x 10⁻¹²~4.2 days nih.gov
Atmospheric lifetime calculated assuming an average OH radical concentration of 1 x 10⁶ molecules cm⁻³.

The study of benzothiazole derivatives is essential for understanding their persistence, transport, and transformation in the environment. nih.gov Benzothiazoles have been detected in various environmental compartments, including surface water, wastewater, and even indoor dust. nih.govacs.org Their removal in wastewater treatment plants can be incomplete, leading to their release into aquatic ecosystems. nih.govacs.org

Applications in Material Science and Optoelectronics

The benzothiazole scaffold is a valuable component in the design of functional organic materials due to its rigid, planar structure and unique electronic properties. rsc.org These characteristics are essential for applications in optoelectronics, where control over light absorption, emission, and charge transport is critical.

Benzothiazole derivatives have been successfully incorporated into various advanced materials. They can act as an electron-accepting core in donor-π-acceptor-π-donor (D-π-A-π-D) type molecules, which exhibit strong two-photon absorption, making them suitable for applications like two-photon excited fluorescence. acs.org The electronic properties of these materials can be tuned by modifying the donor and π-bridge components.

In the field of organic electronics, benzothiazole-based compounds are explored for use in organic light-emitting diodes (OLEDs) and organic solar cells. mdpi.com For instance, benzothiazole derivatives have been investigated as components in squaraine dyes for dye-sensitized solar cells and have been used to create materials for highly efficient pure-blue perovskite quantum dot LEDs. nih.govacs.org The introduction of substituents like the fluoro and methylthio groups in this compound would further modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, allowing for the fine-tuning of the material's optoelectronic properties for specific device applications. mdpi.com

Benzothiazole Derivative TypeApplication AreaKey PropertyReference
Donor-π-Benzothiazole-π-DonorTwo-Photon Excited FluorescenceLarge Two-Photon Absorption Cross-Section acs.org
Benzothiazole-Squaraine DyesDye-Sensitized Solar CellsPhotoactive Materials nih.gov
2,1,3-Benzothiadiazole DerivativesOrganic Optoelectronics (e.g., OLEDs)Semiconductor Properties, Luminescence mdpi.com

Design of Chemical Probes for Spectroscopic or Mechanistic Studies (focusing on chemical utility)

The benzothiazole core is a privileged scaffold in the development of fluorescent chemical probes due to its characteristic and often robust fluorescence, which can be finely tuned through chemical modification. sioc-journal.cn These probes are indispensable tools in chemical biology and materials science, designed to detect and quantify specific analytes—such as metal ions, reactive oxygen species (ROS), and biomolecules—by producing a measurable change in their optical properties. researchgate.net The design of such probes based on the this compound framework leverages the inherent photophysical properties of the benzothiazole unit while exploiting the electronic influence of its substituents to create highly specific and sensitive molecular sensors.

The fundamental design strategy for benzothiazole-based probes often involves coupling the fluorophore (the benzothiazole core) to a recognition moiety. This recognition site is engineered to interact selectively with a target analyte. This interaction triggers a predictable change in the probe's fluorescence through mechanisms like Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), or Excited-State Intramolecular Proton Transfer (ESIPT). researchgate.netresearchgate.net

A common approach is the "turn-on" sensor model, where the probe is initially non-fluorescent or weakly fluorescent. Reaction with the analyte cleaves a quenching group or induces a conformational change that restores or enhances fluorescence. For example, probes have been designed where a dinitrophenyl ether linkage quenches the fluorescence of a 2-(2-hydroxyphenyl)benzothiazole (B1206157) core; the selective cleavage of this ether by thiophenols liberates the highly fluorescent ESIPT-capable fluorophore. researchgate.net Similarly, probes for hydrogen peroxide have been developed by incorporating an aryl boronic ester as the reactive group. Its cleavage by H₂O₂ initiates a fluorescent signal, enabling detection. nih.gov

The specific structure of this compound offers distinct advantages and potential pathways for its development into a chemical probe:

Modulation by the Fluoro Group : The fluorine atom at the 4-position is a potent electron-withdrawing group due to its high electronegativity. This property can significantly modulate the electronic energy levels (HOMO/LUMO) of the benzothiazole ring system. nih.govscispace.com This electronic perturbation influences the absorption and emission maxima, Stokes shift, and quantum yield of the fluorophore. By tuning these photophysical parameters, the fluorine substituent can help in designing probes with desired spectral properties, such as shifting emission to longer wavelengths to avoid background autofluorescence in biological samples. nih.gov

Utility of the Methylthio Group as a Reactive Site : The 2-(methylthio) group is a key handle for chemical functionalization and can serve as a built-in recognition and transduction element.

Probes for Oxidative Stress : The sulfur atom in the methylthio group is susceptible to oxidation by various reactive oxygen species (e.g., hypochlorite, hydrogen peroxide). Oxidation of the sulfide (B99878) to a sulfoxide and then to a sulfone would drastically alter its electronic properties from weakly donating to strongly withdrawing. This change would, in turn, significantly impact the ICT character of the molecule, leading to a distinct ratiometric or colorimetric shift in its fluorescence spectrum. researchgate.net This makes the core structure a promising candidate for designing "turn-on" probes for studying oxidative stress.

Platform for Modular Probe Synthesis : The methylthio group can potentially act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. This would allow for the covalent attachment of a wide variety of analyte-recognition units (e.g., ethers, amines, enzyme substrates) at the 2-position of the benzothiazole core. This modular approach enables the creation of a library of probes for different targets, all based on a single, easily accessible fluorophore platform. For instance, substituting the methylthio group with an acetate-containing moiety could yield a probe for esterase activity, where enzymatic cleavage would release the parent fluorophore with altered emission properties. acs.orgnih.gov

Detailed research into probes based on related benzothiazole structures has demonstrated the viability of these design principles. Probes have been successfully synthesized for detecting hydrazine, cysteine, and various ions, underscoring the versatility of the benzothiazole scaffold. acs.orgrsc.orgrsc.org By leveraging the specific electronic effects of the fluoro substituent and the reactive potential of the methylthio group, this compound serves as a valuable and promising platform for the rational design of next-generation chemical probes for detailed spectroscopic analysis and mechanistic investigations in chemistry and biology.

Q & A

Q. What are the optimal synthetic routes for 4-Fluoro-2-(methylthio)benzo[d]thiazole, and how can reaction conditions be optimized for higher yields?

  • Methodology :
    • Route 1 : React fluorenyl amine with halogenated ketones (e.g., 4-methoxy phenacyl bromide) under microwave irradiation (130°C, 45 min) for efficient cyclization .
    • Route 2 : Employ solvent-free Friedel-Crafts acylation using Eaton’s reagent to minimize side reactions and improve yields .
    • Optimization : Use DMSO as a solvent for reflux (18–24 hours) and ice-water quenching to precipitate the product, achieving ~65% yield . Adjust stoichiometry (e.g., 1:1 molar ratio of amine to aldehyde) and add glacial acetic acid as a catalyst to enhance imine formation .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Techniques :
    • X-ray crystallography : Resolve dihedral angles (e.g., 4.87° between benzothiazole and phenyl rings) to confirm planarity and intermolecular interactions .
    • Spectroscopy : Use 1H^{1}\text{H}-NMR (δ 7.2–8.1 ppm for aromatic protons) and 13C^{13}\text{C}-NMR (δ 160–165 ppm for thiazole carbons) to assign substituents .
    • Elemental analysis : Compare experimental vs. theoretical C/H/N percentages (e.g., 69.48% C, 5.55% H, 7.38% N) to verify purity .

Q. What strategies are effective in analyzing and resolving contradictions in spectral data (e.g., NMR, IR)?

  • Approach :
    • Cross-validation : Combine FT-IR (e.g., 1650 cm1^{-1} for C=N stretch) with 19F^{19}\text{F}-NMR (δ -110 ppm for fluorine) to confirm functional groups .
    • Impurity profiling : Use HPLC (95.5% purity threshold) to identify byproducts like unreacted intermediates or oxidation derivatives .
    • Computational modeling : Compare experimental IR/NMR with DFT-calculated spectra to resolve ambiguities in peak assignments .

Q. What are the common synthetic byproducts or impurities, and how can they be mitigated?

  • Byproducts :
    • Unreacted hydrazides : Detectable via TLC (Rf_f 0.3–0.5) and removed by column chromatography (hexane/ethyl acetate, 7:3) .
    • Oxidation products : Prevent thiol-to-sulfoxide conversion by conducting reactions under inert atmosphere .
    • Mitigation : Optimize reaction time (≤24 hours) and use scavengers like activated charcoal during crystallization .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?

  • Design :
    • Derivatization : Synthesize analogs with substituent variations (e.g., 4-bromo or 4-methoxy groups) to assess antimicrobial potency .
    • Bioassays : Test against Gram-positive bacteria (e.g., S. aureus) using MIC assays, correlating electron-withdrawing groups (e.g., -F) with enhanced activity .
    • Docking studies : Use AutoDock to model interactions with target proteins (e.g., HIV-1 protease) and validate with IC50_{50} measurements .

Q. What computational modeling approaches predict reactivity and biological interactions?

  • Tools :
    • DFT : Calculate HOMO-LUMO gaps (e.g., 4.2 eV) to predict electrophilic/nucleophilic sites .
    • Molecular dynamics (MD) : Simulate binding stability (RMSD ≤2 Å) in protein-ligand complexes over 100 ns trajectories .
    • Pharmacophore modeling : Identify critical features (e.g., fluorine’s role in membrane penetration) using Schrödinger Suite .

Q. How can green chemistry principles improve synthesis under solvent-free or microwave conditions?

  • Methods :
    • Microwave-assisted synthesis : Reduce reaction time (45 minutes vs. 24 hours) and energy use by 60% while maintaining yields (~70%) .
    • Solvent-free cyclization : Use Eaton’s reagent (P2_2O5_5/MeSO3_3H) to eliminate DCM/THF, achieving 80% yield with minimal waste .

Q. What advanced techniques resolve molecular packing and intermolecular interactions?

  • Techniques :
    • Hirshfeld surface analysis : Quantify H-bonding (e.g., C–H···O interactions contributing 15% to crystal packing) .
    • Thermogravimetry (TGA) : Assess thermal stability (decomposition >250°C) to guide formulation studies .

Q. How to evaluate pharmacokinetic properties and metabolic stability in preclinical studies?

  • Assays :
    • Microsomal stability : Incubate with liver microsomes (37°C, pH 7.4) and monitor parent compound depletion via LC-MS/MS (t1/2_{1/2} >2 hours preferred) .
    • Caco-2 permeability : Measure Papp_{app} values (>1 × 106^{-6} cm/s) to predict oral bioavailability .

Q. How do fluorine and methylthio substituents influence electronic configuration and bioactivity?

  • Mechanistic insights :
    • Fluorine : Enhances lipophilicity (logP +0.5) and metabolic stability via C–F bond resistance to oxidation .
    • Methylthio : Acts as a hydrogen bond acceptor (S···H–N interactions, 2.8 Å) in enzyme active sites, improving binding affinity .

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